Cas no 1932054-37-9 (methyl (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylate)

Methyl (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylate is a chiral pyrrolidine derivative featuring a trifluoromethyl group at the 3-position and a methyl ester at the 2-position. Its stereochemically defined (2R,3R) configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and agrochemicals. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the ester functionality allows for further derivatization. This compound is commonly employed in the preparation of bioactive molecules, including protease inhibitors and other therapeutic agents. Its high enantiopurity and structural versatility make it a preferred choice for researchers developing novel compounds with tailored pharmacological properties.
methyl (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylate structure
1932054-37-9 structure
Product Name:methyl (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylate
CAS No:1932054-37-9
MF:C7H10F3NO2
MW:197.155012607574
CID:6231879
PubChem ID:122236488
Update Time:2025-08-02

methyl (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylate
    • EN300-1069868
    • rac-methyl (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylate
    • EN300-252821
    • 1955523-18-8
    • 1932054-37-9
    • Inchi: 1S/C7H10F3NO2/c1-13-6(12)5-4(2-3-11-5)7(8,9)10/h4-5,11H,2-3H2,1H3/t4-,5-/m1/s1
    • InChI Key: OFICJXJNWQDYSM-RFZPGFLSSA-N
    • SMILES: FC([C@@H]1CCN[C@H]1C(=O)OC)(F)F

Computed Properties

  • Exact Mass: 197.06636305g/mol
  • Monoisotopic Mass: 197.06636305g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 38.3Ų

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Additional information on methyl (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylate

Methyl (2R,3R)-3-(Trifluoromethyl)pyrrolidine-2-Carboxylate: A Comprehensive Overview

Methyl (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylate, with the CAS number 1932054-37-9, is a compound of significant interest in the field of organic chemistry and materials science. This compound is characterized by its unique stereochemistry and functional groups, making it a valuable building block in the synthesis of complex molecules and advanced materials.

The structure of methyl (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylate consists of a pyrrolidine ring with two chiral centers at positions 2 and 3. The 2-position bears a carboxylate group, while the 3-position is substituted with a trifluoromethyl group. This combination of functional groups provides the compound with unique electronic and steric properties, which are highly desirable in various chemical reactions and applications.

Recent studies have highlighted the potential of methyl (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylate as a versatile intermediate in organic synthesis. Its ability to undergo a wide range of transformations, including esterifications, amidations, and cyclizations, has made it a valuable tool for constructing complex molecular architectures. For instance, researchers have successfully utilized this compound in the synthesis of bioactive molecules and advanced polymers.

The stereochemistry of methyl (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylate plays a crucial role in its reactivity and selectivity. The (2R,3R) configuration ensures that the compound exhibits specific interactions with other molecules, making it highly suitable for enantioselective reactions. This property has been exploited in the development of asymmetric catalysis protocols, where the compound serves as a chiral auxiliary or ligand.

In addition to its role in organic synthesis, methyl (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylate has shown promise in materials science applications. Its trifluoromethyl group imparts fluorine-based properties such as increased stability and hydrophobicity to materials synthesized from this compound. Recent research has demonstrated its use in the development of fluorinated polymers for high-performance applications in electronics and biotechnology.

The synthesis of methyl (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylate involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic methods. Key steps include the formation of the pyrrolidine ring through cyclization reactions and the introduction of the trifluoromethyl group via electrophilic substitution or radical-based methods.

One of the most exciting developments involving methyl (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylate is its application in drug discovery programs. Its unique combination of functional groups and stereochemistry makes it an ideal candidate for exploring new therapeutic agents targeting various disease states such as cancer and neurodegenerative disorders.

Furthermore, recent advances in computational chemistry have enabled researchers to model the electronic properties and reactivity of methyl (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylate at an unprecedented level of detail. These studies provide valuable insights into its potential applications as well as guide further experimental work.

In conclusion, methyl (2R,3R)-3-(trifluorom methyl)pyrrolidine-2-carboxylate is a compound with diverse applications across multiple fields due to its unique structure and properties. As research continues to uncover new uses for this compound, it is poised to play an increasingly important role in both academic and industrial settings.

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